molecular formula C28H28N4O4 B7702454 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

Cat. No.: B7702454
M. Wt: 484.5 g/mol
InChI Key: IYKFJIGVQZDKDF-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-20-8-7-9-21(18-20)27-29-28(36-30-27)22-10-3-5-12-24(22)35-19-26(33)32-16-14-31(15-17-32)23-11-4-6-13-25(23)34-2/h3-13,18H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFJIGVQZDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 4-(2-methoxyphenyl)piperazine.

    Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxadiazole derivative using a suitable linker, such as 2-chloroethanol, under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can interact with specific receptors, potentially modulating their activity. The oxadiazole ring may also play a role in binding to specific sites on enzymes or receptors, influencing their function.

Comparison with Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine ring.

    Urapidil: Another alpha1-adrenergic receptor antagonist with a piperazine structure.

Uniqueness: 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to the presence of both the methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

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